Ethyl 3-bromo-2-cyano-4-methylbenzoate
Description
Ethyl 3-bromo-2-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 2-position, and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 292.11 g/mol.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)10(12)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTHYIBLUJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-4-methylbenzoate typically involves the bromination of 2-cyano-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Oxidation Reactions: Potassium permanganate (KMnO4) is a common oxidizing agent.
Major Products Formed
Substitution Reactions: Products include ethyl 3-iodo-2-cyano-4-methylbenzoate.
Reduction Reactions: Products include ethyl 3-amino-2-cyano-4-methylbenzoate.
Oxidation Reactions: Products include ethyl 3-bromo-2-cyano-4-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares ethyl 3-bromo-2-cyano-4-methylbenzoate with two closely related analogs: ethyl 4-cyanobenzoate and ethyl 3-bromo-2-cyanobenzoate.
Reactivity and Functional Group Influence
- Bromine Substitution: The bromine atom at the 3-position in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) or Suzuki coupling reactions, similar to ethyl 3-bromo-2-cyanobenzoate . This contrasts with ethyl 4-cyanobenzoate, which lacks halogens and is less reactive in such transformations .
- Cyano Group: The electron-withdrawing cyano group at the 2-position stabilizes the aromatic ring, directing further electrophilic substitutions to specific positions. This feature is shared with ethyl 4-cyanobenzoate but with differing regioselectivity due to substituent positions.
Physicochemical Properties
- Solubility: Ethyl 4-cyanobenzoate, lacking bulky substituents, is expected to exhibit higher solubility in polar solvents like ethanol or ethyl acetate compared to the target compound .
- Thermal Stability: Bromine and cyano groups may lower thermal stability due to increased molecular strain, a trend observed in halogenated aromatics .
- LogP: The methyl group in the target compound likely elevates its logP (octanol-water partition coefficient) compared to ethyl 4-cyanobenzoate, suggesting greater membrane permeability in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
